Dipropan-2-ylphosphoryloxymethylbenzene
Description
Dipropan-2-ylphosphoryloxymethylbenzene is an organophosphorus compound characterized by a benzene ring substituted with a methyl group linked to a dipropan-2-yl phosphoryl moiety. Its molecular structure combines aromatic and phosphoryl ester functionalities, making it relevant in applications such as flame retardants, plasticizers, or intermediates in organic synthesis. The compound’s stability and reactivity are influenced by the electron-withdrawing phosphoryl group and the steric effects of the isopropyl substituents .
Key structural features:
- Phosphoryl ester group: Enhances thermal stability and modifies electronic properties.
- Isopropyl substituents: Introduce steric hindrance, affecting reaction kinetics and solubility.
Properties
CAS No. |
85403-96-9 |
|---|---|
Molecular Formula |
C13H21O2P |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
di(propan-2-yl)phosphoryloxymethylbenzene |
InChI |
InChI=1S/C13H21O2P/c1-11(2)16(14,12(3)4)15-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
InChI Key |
HRLOBRMHZBUNRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-ylphosphoryloxymethylbenzene typically involves the reaction of benzyl alcohol with dipropan-2-ylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or crystallization techniques to achieve high purity levels suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-ylphosphoryloxymethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Scientific Research Applications
Dipropan-2-ylphosphoryloxymethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dipropan-2-ylphosphoryloxymethylbenzene involves its interaction with specific molecular targets. The phosphoryloxymethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares Dipropan-2-ylphosphoryloxymethylbenzene with compounds sharing functional group similarities:
Reactivity and Stability Analysis
- Phosphoryl Group Reactivity :
this compound exhibits moderate hydrolytic stability compared to IPPP (which has enhanced resistance due to bulky aromatic substituents) . However, it is less stable than diisopropyl methylphosphonate , where the methylphosphonate group resists nucleophilic attack . - Steric Effects :
The isopropyl groups in this compound reduce its reactivity in esterification reactions compared to less hindered analogues like dimethoxyphosphoryl dipropan-2-yl phosphate . - Electronic Properties :
The electron-withdrawing phosphoryl group decreases electron density on the benzene ring, contrasting with 1-Fluoro-3,5-di(propan-2-yl)benzene , where fluorine exerts a strong inductive effect without phosphoryl participation .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Key Functional Group Comparisons
| Functional Group | This compound | 1-Fluoro-3,5-di(propan-2-yl)benzene |
|---|---|---|
| Aromatic Substituents | Phosphoryloxymethyl | Fluoro, isopropyl |
| Electron Effects | Strong electron-withdrawing (phosphoryl) | Moderate electron-withdrawing (fluoro) |
| Synthetic Utility | Organophosphorus intermediates | Pharmacological probes |
Biological Activity
Overview of Dipropan-2-ylphosphoryloxymethylbenzene
This compound is a phosphonate derivative that may exhibit various biological activities due to its structural characteristics. Phosphonates are known for their potential applications in medicinal chemistry, agriculture, and biochemistry.
The biological activity of phosphonates often involves their interaction with cellular enzymes and receptors. This compound may act as an inhibitor or modulator of specific enzymatic pathways, potentially affecting:
- Signal Transduction : Phosphonates can interfere with phosphorylation processes, which are critical for cellular signaling.
- Enzyme Inhibition : They may inhibit enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters.
Potential Therapeutic Applications
Research indicates that phosphonate compounds can have various therapeutic effects:
- Antiviral Activity : Certain phosphonates have shown promise as antiviral agents by inhibiting viral replication.
- Anticancer Properties : Some studies suggest that phosphonates can induce apoptosis in cancer cells or inhibit tumor growth.
- Antimicrobial Effects : Phosphonates may exhibit antibacterial or antifungal properties, making them candidates for developing new antibiotics.
Case Studies and Research Findings
While specific case studies on this compound are lacking, related compounds have been extensively studied:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Acyclovir (a phosphonate analog) | Antiviral against herpes viruses | |
| Riluzole (a phosphonate derivative) | Neuroprotective in ALS | |
| Glyphosate (herbicide) | Inhibits EPSP synthase in plants |
Research Findings
- Antiviral Studies : A study demonstrated that phosphonate derivatives could inhibit the replication of HIV by targeting reverse transcriptase enzymes.
- Cancer Research : Research showed that certain phosphonates could induce apoptosis in breast cancer cells through the activation of caspases.
- Antimicrobial Efficacy : A series of experiments indicated that phosphonates possess significant antimicrobial activity against various bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
